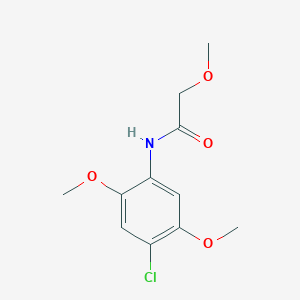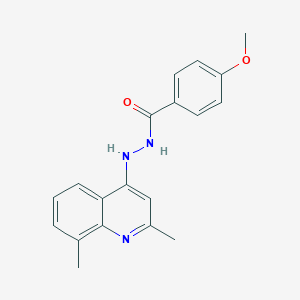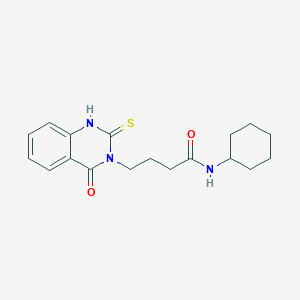![molecular formula C9H16N4S2 B5770562 4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}thiomorpholine](/img/structure/B5770562.png)
4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}thiomorpholine is a chemical compound that has recently gained attention in the scientific community for its potential use in various research applications. This compound is also known as MMTM and has a molecular formula of C10H18N4S2.
作用機序
The mechanism of action of MMTM is still under investigation, but it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. This property makes it useful in the field of coordination chemistry.
Biochemical and Physiological Effects:
Studies have shown that MMTM has low toxicity and does not have any significant effects on biochemical and physiological processes in the body. However, further research is needed to fully understand its effects on living organisms.
実験室実験の利点と制限
One advantage of using MMTM in lab experiments is its high stability and solubility in various solvents. However, its synthesis process can be complex and time-consuming, making it less practical for large-scale experiments.
将来の方向性
There are several future directions for the research of MMTM, including its use as a potential drug candidate for the treatment of cancer and other diseases, its application in the development of new materials, and its use in the field of catalysis. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of MMTM involves the reaction of 4-methylthio-1,2,4-triazole-3-thiol with morpholine in the presence of a catalyst. The resulting product is a white crystalline solid with a melting point of 118-120°C.
科学的研究の応用
MMTM has been found to have various research applications, including its use as a ligand in coordination chemistry, as a precursor for the synthesis of other compounds, and as a potential drug candidate for the treatment of various diseases.
特性
IUPAC Name |
4-[(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S2/c1-12-8(10-11-9(12)14-2)7-13-3-5-15-6-4-13/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUCMYRFGJDTHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2,6-dichloro-4-(2-nitrovinyl)phenoxy]methyl}benzonitrile](/img/structure/B5770487.png)




![3-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5770528.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5770529.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5770531.png)

![2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5770550.png)



![N-ethyl-3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5770575.png)